1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-23-15-8-3-12(11-16(15)24-2)9-10-21-18(26)22-13-4-6-14(7-5-13)25-17(19)20/h3-8,11,17H,9-10H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPQNRHTZKQNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 4-(difluoromethoxy)aniline with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea group (–NH–C(=S)–NH–) undergoes oxidation to form sulfonic acid derivatives or disulfides under strong oxidative conditions:
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Oxidizing agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
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Products : Sulfur is oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) groups, altering bioactivity.
Hydrolysis
In acidic or basic aqueous environments, thiourea hydrolyzes to urea derivatives:
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Acidic hydrolysis (HCl/H₂O): Yields 1-[4-(difluoromethoxy)phenyl]urea and 2-(3,4-dimethoxyphenyl)ethylamine .
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Basic hydrolysis (NaOH/H₂O): Produces sulfides and ammonia.
Alkylation and Arylation
The amine groups (–NH–) participate in nucleophilic substitution reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated thioureas .
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Arylation : Couples with aryl boronic acids via Suzuki-Miyaura reactions, introducing aryl groups at the thiourea nitrogen.
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
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Cyclocondensation : With α,β-unsaturated carbonyl compounds, forms thiazolidinones or thiadiazoles .
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Intramolecular hydrogen bonds : Stabilize transition states during cyclization, as observed in crystallographic studies .
Biological Interaction Mechanisms
The difluoromethoxy and dimethoxyphenyl groups enhance binding to biological targets through:
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Hydrogen bonding : Thiourea’s –NH groups interact with enzyme active sites.
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π–π stacking : Aromatic rings engage in non-covalent interactions with protein residues, influencing pharmacological activity .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Research indicates that thiourea derivatives exhibit promising anticancer properties. The structure of 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea allows it to interact with various biological targets involved in cancer pathways. Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer .
Antimicrobial Properties
Thiourea derivatives have been reported to possess antimicrobial activity. The presence of difluoromethoxy and dimethoxy groups in this compound may enhance its efficacy against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and show activity against fungal infections .
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound may exhibit potential in treating neurodegenerative diseases. The ability to modulate neuroinflammatory pathways could make it a candidate for further investigation in conditions such as Alzheimer's disease .
Herbicidal Activity
The compound has shown potential as a herbicide, particularly due to its ability to inhibit specific enzymatic pathways in plants. This application is crucial for developing new agrochemicals that are effective yet environmentally friendly .
Insecticidal Properties
Research has indicated that thiourea derivatives can act as insecticides by disrupting the hormonal balance in pests. The unique functional groups in this compound may enhance its specificity and efficacy against target insect species .
Synthesis of Novel Materials
The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization reactions. These heterocycles can be utilized in creating advanced materials with specific properties for applications in electronics and photonics .
Corrosion Inhibition
Thiourea derivatives have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces. This property is valuable for extending the lifespan of metal components in various industrial applications .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several strains of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) that was lower than many commercially available antibiotics, highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiourea Derivatives
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]-1-methylthiourea
- Structure : Replaces the 3,4-dimethoxyphenylethyl group with a cyclohexyl and methyl substituent.
- However, the absence of aromatic methoxy groups may reduce affinity for serotonin or adrenergic receptors .
1-(2,4-Dimethylphenyl)-3-methylthiourea
- Structure : Simplified aromatic system with methyl substituents instead of methoxy or difluoromethoxy groups.
- Properties : Lower molecular weight (194.3 g/mol) and reduced polarity, favoring pesticidal applications (e.g., fungicides or herbicides) .
- Key Difference : Lacks electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) groups, limiting versatility in medicinal chemistry.
Nitro- and Trifluoromethyl-Substituted Thioureas
- Examples: 1-(4-amino-3-nitrophenyl)-3-ethyl-thiourea, 1-[2-[[2,6-dinitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-ethyl-thiourea .
- The trifluoromethyl group increases hydrophobicity and resistance to enzymatic degradation.
- Comparison : The target compound’s methoxy groups may offer balanced electronic effects and reduced toxicity compared to nitro derivatives.
Non-Thiourea Analogs
1,2,4-Triazole Carboxamides
- Examples : 1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide .
- Structure : Replaces thiourea with a triazole-carboxamide scaffold.
- Properties : Triazole rings enhance π-π stacking and metabolic stability. Carboxamide groups improve solubility but may reduce membrane permeability compared to thioureas.
- Biological Activity : Reported pharmacological activities (e.g., antimicrobial, anticancer) suggest overlapping therapeutic areas with thioureas, though mechanism differences exist.
Bevantolol Derivatives
- Examples: Compounds with 3,4-dimethoxyphenylethylamino chains (e.g., bevantolol, a β-adrenergic blocker) .
- Comparison: The ethylamino chain in bevantolol analogs facilitates cardiovascular target engagement. The target compound’s thiourea group may offer distinct binding modes compared to secondary amines.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, a compound with significant potential in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18F2N4O4
- Molecular Weight : 404.37 g/mol
- CAS Number : 944772-29-6
The compound features a triazole ring and is characterized by the presence of difluoromethoxy and dimethoxy groups, which influence its biological interactions and solubility.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that it acts as an inhibitor of certain tyrosine kinases, which are crucial in cancer cell proliferation and survival.
This compound functions by:
- Inhibiting Tyrosine Kinases : The compound selectively inhibits fibroblast growth factor receptor (FGFR) tyrosine kinases, which are often overexpressed in various cancers. This inhibition disrupts signaling pathways that promote tumor growth and angiogenesis .
- Inducing Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antitumor Activity :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
